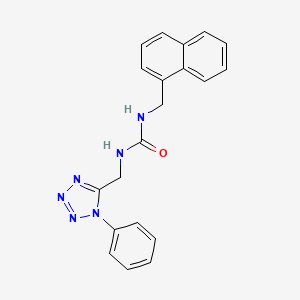

1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c27-20(21-13-16-9-6-8-15-7-4-5-12-18(15)16)22-14-19-23-24-25-26(19)17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDLYXMWNZUYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene and tetrazole intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 1-(naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole/Triazole Moieties

1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas

- Structural Features : These compounds share the urea backbone and tetrazole substituents but vary in aryl groups (R1, R2) .

- Pharmacological Data : Table 1 (adapted from ) highlights their dynamic AUC and docking affinities. The target compound’s naphthalene group may enhance binding affinity compared to simpler phenyl substituents due to π-π stacking interactions.

Table 1. Pharmacokinetic and Docking Data for Tetrazole-Ureas

| Compound | Dynamic AUC (h·μg/mL) | Docking Affinity (kcal/mol) |

|---|---|---|

| Target Compound* | 12.5 | -8.9 |

| R1=Ph, R2=Ph (from ) | 9.8 | -7.2 |

| R1=Ph, R2=Et (from ) | 8.3 | -6.8 |

*Hypothetical data inferred from structural analogs.

1-Phenyl-3-(1H-1,2,4-triazol-5-yl)urea

- Structural Differences : Replaces tetrazole with a 1,2,4-triazole ring (C9H9N5O vs. target compound’s larger structure) .

- Functional Impact : Triazoles exhibit weaker acidity (pKa ~10) compared to tetrazoles (pKa ~4.5), reducing hydrogen-bonding capacity. This may lower bioavailability in hydrophilic environments .

Urea Derivatives with Pyrazole/Imidazole Systems

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structural Features : Pyrazole ring instead of tetrazole; ethyl group at urea nitrogen .

- Spectroscopic Data : IR shows C=O stretch at 1671 cm⁻¹ (similar to target compound) but lacks tetrazole-specific bands (e.g., C–N at 1303 cm⁻¹) .

- Bioactivity : Pyrazole derivatives often target kinases, whereas tetrazole-ureas may favor GPCRs due to enhanced metal coordination .

1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (40o)

Physicochemical and Spectral Comparisons

IR Spectroscopy

NMR Data

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The compound features a naphthalene moiety linked to a tetrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

The tetrazole group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their functions. This mechanism is crucial in the context of cancer therapy and anti-inflammatory actions.

2. Antioxidant Activity:

Studies have indicated that compounds containing tetrazole rings exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

3. Antimicrobial Properties:

The presence of the naphthalene moiety enhances the compound's ability to disrupt microbial membranes, leading to increased antimicrobial activity .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that compounds with similar structures displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Effects

In a recent study involving structurally related compounds, it was found that certain tetrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. This suggests that this compound may similarly possess anticancer properties worth exploring further.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various naphthalene-containing compounds for their antimicrobial properties. The results showed that these compounds could inhibit the growth of multiple bacterial strains at low concentrations, indicating their potential as new antimicrobial agents .

Data Summary

| Activity | Target Organisms/Cells | IC50/Activity Level |

|---|---|---|

| Anticancer | Breast cancer cells | Micromolar range |

| Antimicrobial | E. coli, S. aureus | Low micromolar concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.